Milnacipran

Description

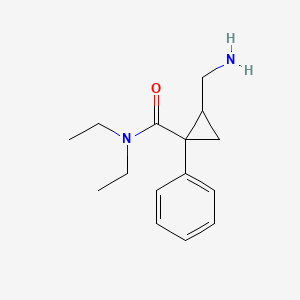

Structure

3D Structure

Properties

IUPAC Name |

(1R,2S)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12/h5-9,13H,3-4,10-11,16H2,1-2H3/t13-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJJFMKBJSRMPLA-HIFRSBDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1(CC1CN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)[C@@]1(C[C@@H]1CN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048287, DTXSID601025164 | |

| Record name | Milnacipran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dextromilnacipran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Milnacipran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015602 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.23e+00 g/L | |

| Record name | Milnacipran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015602 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

96847-55-1, 92623-85-3 | |

| Record name | Dextromilnacipran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96847-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Milnacipran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92623-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Milnacipran [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092623853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dextromilnacipran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096847551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Milnacipran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dextromilnacipran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEXTROMILNACIPRAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ES1O38J3C4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MILNACIPRAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G56VK1HF36 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Milnacipran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015602 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of Milnacipran in Fibromyalgia Models

For Researchers, Scientists, and Drug Development Professionals

Section 1: Understanding Fibromyalgia and the Rationale for Monoamine Reuptake Inhibition

Fibromyalgia is a complex, chronic pain syndrome characterized by widespread musculoskeletal pain, often accompanied by fatigue, sleep disturbances, and cognitive dysfunction.[1][2][3][4] The underlying pathophysiology is not fully understood but is thought to involve central nervous system sensitization, leading to augmented pain processing.[3] A key aspect of this central sensitization appears to be a dysfunction in the descending inhibitory pain pathways, which are modulated by neurotransmitters like serotonin (5-HT) and norepinephrine (NE).[3][5]

Evidence suggests that individuals with fibromyalgia have reduced levels of these crucial neurotransmitters, leading to impaired pain inhibition.[2][3] This neurochemical imbalance provides a strong rationale for the therapeutic use of serotonin-norepinephrine reuptake inhibitors (SNRIs). By blocking the reuptake of 5-HT and NE in the synaptic cleft, SNRIs like milnacipran increase the availability of these neurotransmitters, thereby enhancing the activity of the descending pain modulatory pathways.[2][4][6][7]

Milnacipran, an SNRI approved for the management of fibromyalgia, distinguishes itself by its relatively balanced and potent inhibition of both serotonin and norepinephrine reuptake.[6][7][8] This dual action is believed to be critical for its analgesic effects, which have been demonstrated to be independent of its antidepressant properties.[5][9]

Section 2: Preclinical Fibromyalgia Models: Recreating a Complex Syndrome

To investigate the mechanisms of fibromyalgia and evaluate potential therapeutics like milnacipran, researchers rely on various animal models that replicate key aspects of the condition.[10][11][12] An ideal animal model for fibromyalgia should exhibit chronic, widespread pain without significant peripheral tissue damage, and if possible, also mimic co-morbid symptoms like anxiety and fatigue.[10][11][12]

Several models have been developed, each with its own method of induction and set of characteristic features:

-

Repeated Acid-Induced Muscle Pain: This model involves two injections of acidic saline into the gastrocnemius muscle of rodents, separated by a few days.[10] This procedure induces long-lasting bilateral mechanical hyperalgesia (increased sensitivity to painful stimuli) and secondary hyperalgesia in other areas, mimicking the widespread nature of fibromyalgia pain.[10]

-

Stress-Induced Models: Chronic stress is a known trigger and exacerbating factor for fibromyalgia. Animal models utilizing stressors like intermittent cold stress, sound stress, or restraint stress have been developed to induce a fibromyalgia-like state.[1][10] These models often produce widespread hyperalgesia and can also induce anxiety-like behaviors, providing a more comprehensive representation of the syndrome.[1][10]

-

Biogenic Amine Depletion Model (Reserpine-Induced): This model uses the drug reserpine to deplete central stores of monoamines, including serotonin and norepinephrine.[13][14] This directly mimics the neurochemical imbalance hypothesized to underlie fibromyalgia and results in chronic muscle pain and tactile allodynia (pain from a normally non-painful stimulus).[13]

The choice of model depends on the specific research question. For instance, the reserpine-induced model is particularly well-suited for studying the direct effects of monoamine modulation by drugs like milnacipran.

Section 3: Elucidating Milnacipran's Mechanism of Action: Key Experimental Approaches

A multi-pronged experimental approach is necessary to fully understand how milnacipran exerts its therapeutic effects in these preclinical models.

Behavioral Assays: Quantifying Pain and Co-morbid Symptoms

Behavioral tests are the cornerstone of preclinical pain research, providing quantitative measures of pain sensitivity and the efficacy of analgesic compounds.

-

Mechanical Allodynia Assessment (von Frey Test): This test measures the withdrawal threshold to a non-noxious mechanical stimulus applied to the paw.[15][16] An increase in the withdrawal threshold after milnacipran administration indicates an anti-allodynic effect.[17]

-

Thermal Hyperalgesia Assessment (Hot Plate Test): This assay measures the latency of a rodent to respond to a heated surface. An increased latency following milnacipran treatment suggests a reduction in thermal pain sensitivity.

-

Inflammatory Pain Assessment (Formalin Test): The formalin test involves injecting a dilute formalin solution into the paw, which induces a biphasic pain response.[18][19] The early phase is due to direct C-fiber activation, while the late phase involves central sensitization.[18] Milnacipran's effect on both phases can provide insights into its peripheral and central mechanisms of action.

-

Anxiety-Like Behavior (Elevated Plus Maze): To assess the impact on co-morbid anxiety, the elevated plus maze is often used. An increase in the time spent in the open arms of the maze following milnacipran treatment suggests anxiolytic-like effects.[10]

Neurochemical Analysis: Measuring Neurotransmitter Dynamics

-

In Vivo Microdialysis: This powerful technique allows for the real-time measurement of extracellular neurotransmitter levels in specific brain and spinal cord regions of freely moving animals.[20][21][22][23][24] By implanting a microdialysis probe, researchers can collect samples of the extracellular fluid and analyze the concentrations of serotonin and norepinephrine before and after milnacipran administration. This provides direct evidence of milnacipran's ability to increase synaptic levels of these monoamines.

Molecular and Cellular Techniques

-

Immunohistochemistry and Western Blotting: These techniques can be used to examine changes in the expression and phosphorylation of key proteins involved in pain signaling pathways within the spinal cord and brain. For example, researchers might investigate the effect of milnacipran on the expression of c-Fos, a marker of neuronal activation, or on the phosphorylation state of NMDA receptors, which are involved in central sensitization.

-

Gene Expression Analysis (qPCR): Quantitative polymerase chain reaction can be employed to measure changes in the expression of genes encoding for neurotransmitter transporters, receptors, and inflammatory mediators in response to milnacipran treatment.

Section 4: Data Presentation and Experimental Protocols

Summarized Quantitative Data

| Animal Model | Behavioral Test | Key Finding with Milnacipran | Reference |

| Reserpine-Induced Fibromyalgia (Rat) | Forced Swimming Test | Demonstrated antidepressant effect | [14] |

| Reserpine-Induced Fibromyalgia (Rat) | Randall-Selitto, Hot Plate, Cold Allodynia, Von-Frey, Tail Immersion | Showed analgesic and anti-allodynic effects | [14] |

| Repeated Acid-Induced Muscle Pain (Mouse) | von Frey Test | Expected to increase paw withdrawal threshold (anti-allodynic effect) | [17] |

| Intermittent Cold Stress (Mouse) | Mechanical Allodynia | Expected to relieve mechanical allodynia | [17] |

Detailed Experimental Protocols

-

Animal Acclimatization: Female Wistar rats are housed under standard laboratory conditions for at least one week prior to the experiment.

-

Induction of Fibromyalgia-like State: Reserpine (1 mg/kg/day) is administered subcutaneously for 3 consecutive days to induce a state of biogenic amine depletion.[14]

-

Baseline Behavioral Testing: Prior to drug administration, baseline pain thresholds are assessed using tests such as the von Frey test for mechanical allodynia and the hot plate test for thermal hyperalgesia.

-

Drug Administration: Following the induction phase, animals receive daily oral administration of either milnacipran (e.g., 30 mg/kg) or vehicle for a period of 14 days.[14]

-

Post-Treatment Behavioral Testing: Pain thresholds are re-evaluated at specified time points during and after the treatment period to assess the efficacy of milnacipran.

-

Biochemical and Molecular Analysis: At the end of the study, brain tissue (e.g., hippocampus) is collected to measure serotonin levels and to analyze the expression of proteins in relevant signaling pathways (e.g., Wnt/β-catenin).[14]

-

Surgical Implantation of Microdialysis Probe: Under anesthesia, a guide cannula is stereotaxically implanted into the target brain region (e.g., prefrontal cortex, spinal dorsal horn) of the animal model.

-

Recovery Period: Animals are allowed to recover from surgery for a specified period.

-

Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid at a slow, constant flow rate (e.g., 1-2 µL/min).[23]

-

Baseline Sample Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish baseline neurotransmitter levels.

-

Drug Administration and Sample Collection: Milnacipran is administered (e.g., intraperitoneally), and dialysate collection continues to monitor the drug-induced changes in extracellular serotonin and norepinephrine concentrations.

-

Sample Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography (HPLC) with electrochemical detection or mass spectrometry to quantify the levels of serotonin and norepinephrine.[24]

Section 5: Visualizing the Mechanism and Experimental Workflow

Signaling Pathway of Milnacipran's Analgesic Action

Caption: Milnacipran's mechanism of action in descending pain pathways.

Experimental Workflow for Preclinical Efficacy Testing

Caption: General experimental workflow for testing milnacipran in animal models.

Section 6: Conclusion and Future Directions

The body of evidence from preclinical fibromyalgia models strongly supports the hypothesis that milnacipran's therapeutic efficacy stems from its dual inhibition of serotonin and norepinephrine reuptake. This action enhances the descending inhibitory pain pathways, thereby mitigating the central sensitization that is a hallmark of fibromyalgia. The experimental protocols and methodologies outlined in this guide provide a robust framework for further investigation into the nuanced mechanisms of milnacipran and for the development of novel analgesics.

Future research should aim to:

-

Explore the role of milnacipran in modulating neuroinflammation, which is increasingly recognized as a contributor to chronic pain states.

-

Investigate the long-term neuroadaptive changes that occur in the central nervous system following chronic milnacipran administration.

-

Utilize more sophisticated animal models that also incorporate the cognitive and sleep-related co-morbidities of fibromyalgia to provide a more holistic assessment of therapeutic efficacy.

By continuing to refine our understanding of milnacipran's mechanism of action in these preclinical settings, we can pave the way for more targeted and effective treatments for individuals suffering from fibromyalgia.

References

-

Sluka, K. A., & Clauw, D. J. (2016). Animal models of fibromyalgia. Journal of Pain, 17(9 Suppl), T90–T103. [Link]

-

Dr. Oracle. (2025, March 28). What is the role of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) in the treatment of fibromyalgia?[Link]

-

National Institutes of Health. (n.d.). Animal models of fibromyalgia. PubMed. [Link]

-

University of Iowa. (n.d.). Animal models of fibromyalgia. [Link]

-

Owen, R. T. (2009). Milnacipran, a serotonin and norepinephrine reuptake inhibitor: a novel treatment for fibromyalgia. Drugs of Today, 45(7), 517-526. [Link]

-

MDPI. (n.d.). Fibromyalgia Animal Models Using Intermittent Cold and Psychological Stress. [Link]

-

PSPP Home. (n.d.). Rat Hind Paw Mechanical Allodynia Behavior (von Frey Filaments) Method. [Link]

-

JoVE. (2016, September 20). Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test. [Link]

-

Mogil, J. S. (2017). Methods Used to Evaluate Pain Behaviors in Rodents. Brain Research, 1668, 1-13. [Link]

-

Harris, R. E., Williams, D. A., & Clauw, D. J. (2009). A Double-Blind, Placebo-Controlled, Parallel-Group Pilot Study of Milnacipran for Chronic Radicular Pain (Sciatica) Associated With Lumbosacral Disc Disease. The Journal of Pain, 10(12), 1281-1288. [Link]

-

Nagakura, Y., Ito, H., & Shimizu, Y. (2012). Animal Models of Fibromyalgia. In Analgesia (pp. 147-163). InTech. [Link]

-

Welsch, P., Üçeyler, N., Klose, P., Walitt, B., & Häuser, W. (2018). Serotonin and noradrenaline reuptake inhibitors (SNRIs) for fibromyalgia. Cochrane Database of Systematic Reviews, (2). [Link]

-

Gendreau, R. M., Thorn, M. D., Gendreau, J. F., & Kranzler, J. D. (2008). Milnacipran (Savella), a Treatment Option for Fibromyalgia. P & T : a peer-reviewed journal for formulary management, 33(11), 648–654. [Link]

-

Traynor, L. M., Thiessen, C. N., & Traynor, A. P. (2011). Role and rationale for the use of milnacipran in the management of fibromyalgia. P & T : a peer-reviewed journal for formulary management, 36(10), 636–643. [Link]

-

RSC Publishing. (2024, March 11). Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution. [Link]

-

Watson, C. J., Venton, B. J., & Kennedy, R. T. (2006). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical Chemistry, 78(5), 1391-1399. [Link]

-

Di Giovanni, G., Di Matteo, V., & Esposito, E. (2011). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert opinion on drug discovery, 6(1), 57–72. [Link]

-

Cochrane. (2018, February 28). Serotonin and noradrenaline reuptake inhibitors for fibromyalgia. [Link]

-

OUCI. (n.d.). Milnacipran and Vanillin Alleviate Fibromyalgia-Associated Depression in Reserpine-Induced Rat Model: Role of Wnt/β-Catenin Signaling. [Link]

-

ResearchGate. (2013, June 28). Does anybody now what is the best method to measure mechanic allodynia with von Frey filaments?[Link]

-

Springer Nature Experiments. (n.d.). In Vivo Brain Microdialysis of Monoamines. [Link]

-

FCN. (2018, August 10). Milnacipran poorly modulates pain in patients suffering from fibromyalgia: a randomized double-blind controlled study. [Link]

-

DDDT. (2018, August 10). Milnacipran poorly modulates pain in patients suffering from fibromyal. [Link]

-

ResearchGate. (n.d.). Fibromyalgia, milnacipran and experimental pain modulation: Study protocol for a double blind randomized controlled trial. [Link]

-

ResearchGate. (n.d.). Serotonin and noradrenaline reuptake inhibitors (SNRIs) for fibromyalgia syndrome (Review). [Link]

-

Providence. (n.d.). Efficacy of milnacipran in patients with fibromyalgia. [Link]

-

PubMed. (n.d.). Milnacipran for the treatment of fibromyalgia in adults: a 15-week, multicenter, randomized, double-blind, placebo-controlled, multiple-dose clinical trial. [Link]

-

Khasar, S. G., Green, P. G., & Levine, J. D. (2009). Further validation of a model of fibromyalgia syndrome in the rat. The Journal of Pain, 10(12), 1275-1280. [Link]

-

PubMed. (2010, August 17). Milnacipran for treatment of fibromyalgia. [Link]

-

National Center for Biotechnology Information. (n.d.). Milnacipran for the Treatment of Fibromyalgia. [Link]

-

ResearchGate. (n.d.). (PDF) Animal Models of Fibromyalgia. [Link]

-

National Institutes of Health. (n.d.). Mouse Formalin Test of Hyperalgesia. PANAChE Database. [Link]

-

Fibromyalgia Association Canada. (n.d.). Passive transfer of fibromyalgia symptoms from patients to mice. [Link]

-

Health Psychology Research. (n.d.). Milnacipran for the Treatment of Fibromyalgia. [Link]

-

ResearchGate. (2016, June 27). (PDF) Formalin Test. [Link]

-

Melior Discovery. (n.d.). Formalin-Induced Pain Model. [Link]

-

Journal of Visualized Experiments. (n.d.). Formalin-induced neuropathic pain in mice. [Link]

Sources

- 1. Fibromyalgia Animal Models Using Intermittent Cold and Psychological Stress | MDPI [mdpi.com]

- 2. Serotonin and noradrenaline reuptake inhibitors (SNRIs) for fibromyalgia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role and rationale for the use of milnacipran in the management of fibromyalgia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Serotonin and noradrenaline reuptake inhibitors for fibromyalgia | Cochrane [cochrane.org]

- 5. A Double-Blind, Placebo-Controlled, Parallel-Group Pilot Study of Milnacipran for Chronic Radicular Pain (Sciatica) Associated With Lumbosacral Disc Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. Milnacipran (Savella), a Treatment Option for Fibromyalgia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Milnacipran for treatment of fibromyalgia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. openaccessjournals.com [openaccessjournals.com]

- 10. Animal models of fibromyalgia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Animal models of fibromyalgia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. iro.uiowa.edu [iro.uiowa.edu]

- 13. [PDF] Animal Models of Fibromyalgia | Semantic Scholar [semanticscholar.org]

- 14. Milnacipran and Vanillin Alleviate Fibromyalgia-Associated Depression in Reserpine-Induced Rat Model: Role of Wnt/β-Cat… [ouci.dntb.gov.ua]

- 15. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]

- 16. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Mouse Formalin Test of Hyperalgesia [panache.ninds.nih.gov]

- 19. meliordiscovery.com [meliordiscovery.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution - Analyst (RSC Publishing) DOI:10.1039/D4AN00112E [pubs.rsc.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 24. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

Introduction: Defining Milnacipran's Niche in Neuropharmacology

An In-Depth Technical Guide to the Preclinical Pharmacology of Milnacipran

Milnacipran is a pharmacologically distinct agent classified as a serotonin-norepinephrine reuptake inhibitor (SNRI).[1][2] Approved for the management of fibromyalgia in the United States and for major depressive disorder in other parts of the world, its therapeutic utility is rooted in a specific and relatively clean neurochemical profile.[3][4][5] Unlike many psychotropic agents, particularly the older tricyclic antidepressants (TCAs), milnacipran's efficacy stems from its potent and balanced activity on serotonin (5-HT) and norepinephrine (NE) transporters, coupled with a notable lack of affinity for a wide range of other neuroreceptors.[6][7][8] This guide provides a comprehensive exploration of the preclinical data that underpins our understanding of milnacipran, offering researchers and drug development professionals a detailed examination of its mechanism, pharmacokinetics, pharmacodynamics, and performance in predictive animal models.

Part 1: The Core Mechanism of Action - Dual Reuptake Inhibition

The foundational principle of milnacipran's action is its role as a dual reuptake inhibitor.[9] By binding to and blocking the function of the serotonin transporter (SERT) and the norepinephrine transporter (NET), it effectively increases the concentration and dwell time of these key neurotransmitters in the synaptic cleft.[10] This enhancement of serotonergic and noradrenergic signaling in critical brain pathways, including the descending inhibitory pain pathways, is believed to be the primary mechanism for its analgesic and antidepressant effects.[11]

A distinguishing feature of milnacipran is its relative potency for these two transporters. While some studies describe it as a balanced inhibitor with roughly equivalent (1:1) action on both SERT and NET[7][12], other in vitro analyses using human cell lines suggest it inhibits norepinephrine reuptake with an approximately two- to three-fold greater potency than serotonin reuptake.[4][8][13][14] This profile contrasts with other SNRIs like venlafaxine and duloxetine, which are generally more potent inhibitors of serotonin reuptake.[8][15]

This targeted mechanism is further refined by what milnacipran doesn't do. Preclinical studies have consistently demonstrated that it has no significant affinity for a host of other receptors, including α1-adrenergic, muscarinic cholinergic, H1-histaminergic, dopaminergic, benzodiazepine, and opioid receptors.[4][6][16] This lack of "off-target" binding is the reason it is devoid of the common side effects associated with TCAs, such as sedation, cognitive impairment, and cardiovascular changes.[8][13][17]

Caption: Milnacipran inhibits NET and SERT, increasing neurotransmitter levels.

Receptor Binding Affinity Profile

The specificity of milnacipran is best illustrated by its receptor binding profile. The following table summarizes its low affinity for non-target receptors, which is central to its tolerability.

| Receptor/Transporter | Milnacipran Affinity (Ki, nM) | Significance |

| Norepinephrine Transporter (NET) | Potent inhibitor | Primary Target |

| Serotonin Transporter (SERT) | Potent inhibitor | Primary Target |

| Dopamine Transporter (DAT) | No significant effect | Low risk of dopaminergic side effects[7] |

| α1-Adrenergic Receptors | No relevant affinity | Low risk of orthostatic hypotension/dizziness[4][16] |

| Muscarinic Acetylcholine Receptors | No relevant affinity | Low risk of anticholinergic effects (dry mouth, constipation, cognitive impairment)[6][8] |

| Histamine H1 Receptors | No relevant affinity | Low risk of sedation and weight gain[4][8] |

Part 2: Pharmacodynamics - Quantifying Biological Effects

Pharmacodynamic studies confirm that milnacipran's binding profile translates into meaningful biological activity in vitro and in vivo.

In Vitro Experimental Protocol: Monoamine Reuptake Inhibition Assay

The causality behind selecting this assay is to directly quantify the potency and selectivity of a compound on the primary molecular targets (SERT, NET, DAT) in a controlled system using human transporters.

Methodology:

-

Cell Culture: Utilize human embryonic kidney (HEK293) cells stably transfected to express human SERT, NET, or DAT.

-

Assay Preparation: Plate the cells in 96-well microplates. On the day of the assay, wash the cells with Krebs-Ringer-HEPES buffer.

-

Compound Incubation: Add increasing concentrations of milnacipran (or a reference compound) to the wells and pre-incubate for 20 minutes at 37°C.

-

Neurotransmitter Addition: Initiate the reuptake reaction by adding a mixture of radiolabeled neurotransmitter (e.g., [³H]5-HT or [³H]NE) and unlabeled neurotransmitter.

-

Reaction Termination: After a 10-minute incubation, terminate the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular radioligand.

-

Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Calculate the concentration of milnacipran required to inhibit 50% of the specific neurotransmitter uptake (IC₅₀ value). Specific uptake is defined as the difference between total uptake and non-specific uptake (measured in the presence of a high concentration of a known potent inhibitor, e.g., desipramine for NET).

In Vivo Experimental Protocol: Intracerebral Microdialysis in Rodents

This in vivo technique is chosen to provide direct evidence that systemic administration of milnacipran leads to the expected neurochemical changes (increased extracellular 5-HT and NE) in specific, functionally relevant brain regions of a living animal.

Methodology:

-

Surgical Implantation: Anesthetize a rat and stereotaxically implant a microdialysis guide cannula targeting a specific brain region, such as the prefrontal cortex or hypothalamus.[8] Allow the animal to recover for several days.

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe into the guide cannula.

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).

-

Baseline Sampling: Collect dialysate samples every 20 minutes for at least 90-120 minutes to establish a stable baseline of extracellular 5-HT and NE levels.

-

Drug Administration: Administer milnacipran via intraperitoneal (i.p.) injection at a pharmacologically active dose (e.g., 10-40 mg/kg).[18]

-

Post-Dose Sampling: Continue collecting dialysate samples for several hours post-administration.

-

Neurochemical Analysis: Analyze the concentration of 5-HT and NE in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Express the post-injection neurotransmitter levels as a percentage change from the pre-injection baseline average. Studies using this method have shown that milnacipran significantly increases extracellular levels of both 5-HT and NE.[7][8]

Part 3: Pharmacokinetics - The Journey Through the Body

Milnacipran exhibits a favorable and predictable pharmacokinetic profile, which contributes to its clinical utility and safety.[6] Its properties are characterized by efficient absorption, limited distribution to proteins, minimal metabolism, and rapid elimination.

Caption: Overview of Milnacipran's ADME pathway.

Key Preclinical Pharmacokinetic Parameters

The pharmacokinetic profile of milnacipran has been characterized in several species. Its low potential for drug-drug interactions is a key advantage, stemming from its minimal reliance on the cytochrome P450 (CYP) enzyme system for metabolism.[8][19][20]

| Parameter | Preclinical Finding (Rodents/General) | Clinical Relevance |

| Bioavailability | High, ~85-90%[2][6][14] | Predictable plasma concentrations after oral dosing. Absorption is not affected by food.[4][17] |

| Time to Peak Plasma Conc. (Tmax) | ~60 minutes in brain (mice, IP/IV) | Rapid onset of systemic exposure. |

| Plasma Protein Binding | Low, ~13%[4][15] | High fraction of free, pharmacologically active drug. Low potential for displacement interactions. |

| Metabolism | Limited; primarily by glucuronidation to an inactive conjugate.[6][15] | Minimal interaction with CYP450 enzymes, leading to a low risk of pharmacokinetic drug-drug interactions.[8] |

| Elimination Half-Life | ~2.3 hours (rats, oral)[21]; ~6-8 hours in humans[2][4][14] | Allows for twice-daily dosing to maintain steady-state concentrations.[2] |

| Excretion | Primarily renal, as unchanged drug (~55%) and inactive conjugate.[6][14][15] | Dose adjustments may be necessary in patients with severe renal impairment.[19] |

Part 4: Preclinical Efficacy in Animal Models

The therapeutic potential of milnacipran for depression and chronic pain has been substantiated in a range of validated animal models. The choice of model is critical for testing hypotheses about a drug's efficacy against specific symptom domains.

Models of Depression and Anxiety

-

Forced Swimming Test (FST): In this model, which assesses behavioral despair, milnacipran reduces immobility time in mice, an effect predictive of antidepressant activity.[7]

-

Learned Helplessness: Milnacipran has been shown to be active in this model, where animals are exposed to inescapable stress, leading to deficits in escape learning.[7]

-

Elevated Plus-Maze: Chronic, but not acute, administration of milnacipran demonstrates anxiolytic-like effects in rats, suggesting its utility in anxiety disorders.[22]

Models of Pain (Fibromyalgia and Neuropathic Pain)

While there are no perfect animal models for fibromyalgia, several are used to mimic its core symptoms of widespread pain and hyperalgesia.[8]

-

Reserpine-Induced Myalgia (RIM) Model: Reserpine depletes monoamine stores, inducing a state of widespread pain and fatigue that mimics fibromyalgia symptoms. Milnacipran has been shown to reverse the mechanical hyperalgesia and allodynia in this model.[23][24]

-

Chemotherapy-Induced Neuropathic Pain: In a mouse model of cisplatin-induced neuropathy, milnacipran produced a dose-dependent reduction in mechanical allodynia, demonstrating its antihyperalgesic effects.[18]

-

Nerve Ligation Models: In models of chronic constriction injury, milnacipran was effective at reducing allodynic behavior where selective serotonin or norepinephrine inhibitors alone were not.[8]

Experimental Workflow: Reserpine-Induced Myalgia (RIM) Model in Rats

This workflow is designed to induce a fibromyalgia-like state and then assess the ability of a test compound like milnacipran to reverse the resulting pain-like behaviors.

Caption: Workflow for the Reserpine-Induced Myalgia (RIM) model.

Methodology:

-

Animals: Female Wistar rats are often used to reflect the higher prevalence of fibromyalgia in women.[24]

-

Baseline Testing: Before induction, assess baseline pain sensitivity using tests for mechanical hyperalgesia (e.g., Randall-Selitto test) and mechanical allodynia (e.g., von Frey test).

-

Induction: Administer reserpine (1 mg/kg, subcutaneously) once daily for three consecutive days to induce fibromyalgia-like symptoms.[24]

-

Treatment Administration: Following the induction period, begin daily oral administration of milnacipran (e.g., 30 mg/kg) or vehicle control for a period of 14 days.[25]

-

Behavioral Testing: Periodically repeat the pain sensitivity tests throughout the treatment period to measure the reversal of hyperalgesia and allodynia. A significant increase in the paw withdrawal threshold in the milnacipran-treated group compared to the vehicle group indicates analgesic efficacy.

Conclusion

The preclinical pharmacology of milnacipran provides a clear and coherent rationale for its clinical efficacy in treating conditions like fibromyalgia and depression. Its profile is defined by a potent, dual-inhibition of serotonin and norepinephrine reuptake, a conspicuous absence of activity at other neuroreceptors, and a clean pharmacokinetic profile with minimal metabolic liabilities. These characteristics, demonstrated consistently across in vitro assays and in vivo animal models, establish milnacipran as a targeted and well-tolerated therapeutic agent. The experimental protocols and data outlined in this guide validate its mechanism and provide a robust foundation for further research and development in the field of neuropsychopharmacology.

References

- Milnacipran | Savella – Selective Serotonin and Norepinephrine Reuptake Inhibitor (SNRI) | Psychotropics A-Z - MedWorks Media.

- Milnacipran (Savella), a Treatment Option for Fibromyalgia - PMC - PubMed Central.

- Pharmacology and pharmacokinetics of milnacipran - PubMed.

-

Milnacipran - Wikipedia. Available from: [Link]

-

Milnacipran: MedlinePlus Drug Information. Available from: [Link]

-

What is the mechanism of Milnacipran Hydrochloride? - Patsnap Synapse. Available from: [Link]

-

Milnacipran: serotonin-noradrenaline reuptake inhibitor approved for fibromyalgia may be a useful antidepressant - PubMed. Available from: [Link]

-

Milnacipran: a selective serotonin and norepinephrine dual reuptake inhibitor for the management of fibromyalgia - PubMed. Available from: [Link]

-

What is Milnacipran Hydrochloride used for? - Patsnap Synapse. Available from: [Link]

-

How does Milnacipran Hydrochloride exert its therapeutic effects at the molecular and cellular levels? | R Discovery. Available from: [Link]

-

Preclinical pharmacology of milnacipran - Semantic Scholar. Available from: [Link]

-

Milnacipran: A Selective Serotonin and Norepinephrine Dual Reuptake Inhibitor for the Management of Fibromyalgia - PMC - PubMed Central. Available from: [Link]

-

Pharmacology and Pharmacokinetics of milnacipran - ResearchGate. Available from: [Link]

-

Milnacipran, a serotonin and norepinephrine reuptake inhibitor: a novel treatment for fibromyalgia - Open Access Journals. Available from: [Link]

-

Autoradiographic characterization of binding sites for [3H]milnacipran, a new antidepressant drug, and their relationship to the serotonin transporter in rat brain - PubMed. Available from: [Link]

-

Pharmacokinetic profile of milnacipran after IP and IV administration... - ResearchGate. Available from: [Link]

-

Systemic and Brain Pharmacokinetics of Milnacipran in Mice: Comparison of Intraperitoneal and Intravenous Administration - MDPI. Available from: [Link]

-

Milnacipran: a unique antidepressant? - PMC - NIH. Available from: [Link]

-

Milnacipran for the Treatment of Fibromyalgia - PMC - PubMed Central - NIH. Available from: [Link]

-

Comparative in vivo and in vitro study of the cardiac effects of midalcipran and imipramine. Available from: [Link]

-

(PDF) Systemic and Brain Pharmacokinetics of Milnacipran in Mice: Comparison of Intraperitoneal and Intravenous Administration - ResearchGate. Available from: [Link]

-

Milnacipran: a comparative analysis of human monoamine uptake and transporter binding affinity. - ClinPGx. Available from: [Link]

-

Effects of milnacipran in animal models of anxiety and memory - PubMed. Available from: [Link]

-

Milnacipran Has an Antihyperalgesic Effect on Cisplatin-Induced Neuropathy - PMC. Available from: [Link]

-

In Vitro Inhibition and Induction of Human Liver Cytochrome P450 Enzymes by Milnacipran. Available from: [Link]

-

Pharmacodynamics of milnacipran in young and elderly volunteers - PMC - PubMed Central. Available from: [Link]

-

Pharmacodynamics of Milnacipran in Young and Elderly Volunteers - PubMed. Available from: [Link]

-

Milnacipran and Vanillin Alleviate Fibromyalgia-Associated Depression in Reserpine-Induced Rat Model: Role of Wnt/β-Catenin Signaling - PMC - PubMed Central. Available from: [Link]

-

(PDF) Milnacipran and Vanillin Alleviate Fibromyalgia-Associated Depression in Reserpine-Induced Rat Model: Role of Wnt/β-Catenin Signaling - ResearchGate. Available from: [Link]

-

Animal models of depression – Knowledge and References - Taylor & Francis. Available from: [Link]

-

Efficacy and safety of milnacipran 100 mg/day in patients with fibromyalgia: Results of a randomized, double-blind, placebo-controlled trial | Request PDF - ResearchGate. Available from: [Link]

-

Milnacipran for treatment of fibromyalgia - PubMed. Available from: [Link]

-

Role and rationale for the use of milnacipran in the management of fibromyalgia - PMC. Available from: [Link]

-

Milnacipran - LiverTox - NCBI Bookshelf - NIH. Available from: [Link]

-

Disproportionality analysis of safety signals for milnacipran and levomilnacipran: a pharmacovigilance study using the FDA adverse event reporting system - Frontiers. Available from: [Link]

-

Milnacipran for the treatment of fibromyalgia in adults: a 15-week, multicenter, randomized, double-blind, placebo-controlled, multiple-dose clinical trial - PubMed. Available from: [Link]

-

Fatal Intoxication With Milnacipran - PubMed. Available from: [Link]

-

Milnacipran for the management of fibromyalgia syndrome - PMC - PubMed Central. Available from: [Link]

Sources

- 1. Milnacipran: MedlinePlus Drug Information [medlineplus.gov]

- 2. What is the mechanism of Milnacipran Hydrochloride? [synapse.patsnap.com]

- 3. medworksmedia.com [medworksmedia.com]

- 4. Milnacipran - Wikipedia [en.wikipedia.org]

- 5. Milnacipran: serotonin-noradrenaline reuptake inhibitor approved for fibromyalgia may be a useful antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacology and pharmacokinetics of milnacipran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preclinical pharmacology of milnacipran | Semantic Scholar [semanticscholar.org]

- 8. Milnacipran: A Selective Serotonin and Norepinephrine Dual Reuptake Inhibitor for the Management of Fibromyalgia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. What is Milnacipran Hydrochloride used for? [synapse.patsnap.com]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. Frontiers | Disproportionality analysis of safety signals for milnacipran and levomilnacipran: a pharmacovigilance study using the FDA adverse event reporting system [frontiersin.org]

- 13. Milnacipran for the Treatment of Fibromyalgia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Milnacipran for treatment of fibromyalgia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Milnacipran: a unique antidepressant? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Milnacipran (Savella), a Treatment Option for Fibromyalgia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Role and rationale for the use of milnacipran in the management of fibromyalgia - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Milnacipran Has an Antihyperalgesic Effect on Cisplatin-Induced Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. openaccessjournals.com [openaccessjournals.com]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Effects of milnacipran in animal models of anxiety and memory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Milnacipran and Vanillin Alleviate Fibromyalgia-Associated Depression in Reserpine-Induced Rat Model: Role of Wnt/β-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

A Technical Guide to the Differential Effects of Milnacipran on Norepinephrine and Serotonin Transporters

Abstract: This technical guide provides an in-depth analysis of milnacipran, a serotonin-norepinephrine reuptake inhibitor (SNRI), with a specific focus on its interaction with the norepinephrine transporter (NET) and the serotonin transporter (SERT). We will explore its binding affinities, reuptake inhibition profile, and the methodologies used to characterize these interactions. This document is intended for researchers, neuropharmacologists, and drug development professionals seeking a detailed understanding of milnacipran's unique pharmacological profile within the SNRI class.

Introduction: The Pharmacological Niche of Milnacipran

Milnacipran is a dual-action antidepressant that inhibits the reuptake of both norepinephrine (NE) and serotonin (5-HT).[1] Unlike tricyclic antidepressants (TCAs), milnacipran achieves this dual action with negligible affinity for other neurotransmitter receptors, such as adrenergic, muscarinic, or histamine receptors, thereby avoiding many of the side effects associated with older antidepressants.[1][2]

Within the SNRI class, which includes drugs like venlafaxine and duloxetine, milnacipran distinguishes itself by its relatively balanced and potent inhibition of both NET and SERT.[3][4] While other SNRIs often show a significantly higher affinity for SERT over NET, milnacipran presents a more equitable, and in some assays, a slightly preferential affinity for the norepinephrine transporter.[2][3][5] This balanced profile is crucial as it suggests that at therapeutic doses, milnacipran engages both noradrenergic and serotonergic systems concurrently from the outset of treatment.[3] This guide will dissect the quantitative and mechanistic basis for this unique profile.

Comparative Analysis of Transporter Interaction

The defining characteristic of an SNRI is its relative potency and selectivity for NET and SERT. This is typically quantified through in vitro binding affinity (Kᵢ) and functional reuptake inhibition (IC₅₀) assays.

Binding Affinity and Reuptake Inhibition Profile

In vitro studies using human transporters have consistently demonstrated milnacipran's dual inhibitory action. However, the precise ratio of NET to SERT inhibition can vary depending on the experimental paradigm (binding vs. uptake).

-

Binding Affinity (Kᵢ): Competitive radioligand binding assays determine the concentration of a drug required to displace 50% of a specific radioligand from its target transporter, with the resulting IC₅₀ value being used to calculate the inhibition constant (Kᵢ). Studies report Kᵢ values for milnacipran at human SERT to be approximately 123 nM and at human NET to be 200 nM, yielding a SERT/NET affinity ratio of approximately 1:1.6.[3] Another analysis found a binding ratio (NET Kᵢ / SERT Kᵢ) of 2.61, suggesting a slight preference for the serotonin transporter in this particular binding assay.[5]

-

Uptake Inhibition (IC₅₀): Functional assays measure the ability of a drug to block the transport of a radiolabeled substrate (like [³H]NE or [³H]5-HT) into cells expressing the target transporter. In these functional assays, milnacipran often demonstrates a preference for NET. One study reported that milnacipran is norepinephrine transporter selective in uptake assays with a SERT/NET IC₅₀ ratio of 0.45.[5][6] In vitro research has shown milnacipran to inhibit norepinephrine reuptake with about three times greater potency than serotonin reuptake.[2]

This subtle but significant distinction between binding and uptake data underscores the importance of utilizing multiple orthogonal assays in drug characterization. While binding assays measure the physical interaction of the drug with the transporter protein, uptake assays provide a functional readout of this interaction. The consensus from multiple studies is that milnacipran is the most balanced SNRI, with some evidence pointing towards a slight preference for NET inhibition.[3][7]

Quantitative Comparison with Other SNRIs

To contextualize milnacipran's profile, it is essential to compare it with other prominent SNRIs.

| Compound | SERT Kᵢ (nM) | NET Kᵢ (nM) | NET/SERT Kᵢ Ratio | Primary Selectivity |

| Milnacipran | 123 | 200 | ~1.6 | Balanced / Slight NE Preference[3][5] |

| Duloxetine | 0.8 | 7.5 | ~9.4 | Serotonin[3] |

| Venlafaxine | 82 | 2483 | ~30.3 | Serotonin[3] |

| Desvenlafaxine | 40 | 558 | ~14.0 | Serotonin[3] |

Table 1: Comparative in vitro binding affinities (Kᵢ) of various SNRIs for human serotonin (SERT) and norepinephrine (NET) transporters. Data compiled from Koch et al. and Deecher et al. as cited in[3]. The NET/SERT Kᵢ ratio indicates the fold-selectivity for the serotonin transporter.

This quantitative data clearly illustrates that while all listed drugs are SNRIs, their selectivity profiles are markedly different. Venlafaxine and its metabolite, desvenlafaxine, function more like selective serotonin reuptake inhibitors (SSRIs) at lower doses, with significant norepinephrine reuptake inhibition occurring only at higher doses.[3] Duloxetine is more balanced but still maintains a nearly 10-fold preference for SERT. Milnacipran is unique in its near-equal affinity for both transporters.[3]

Mechanism of Action: Synaptic Effects

Milnacipran exerts its therapeutic effect by binding to SERT and NET on the presynaptic neuronal membrane.[8] This binding action blocks the reabsorption of serotonin and norepinephrine from the synaptic cleft back into the presynaptic neuron.[9] The consequence is an increased concentration and prolonged residence time of these monoamines in the synapse, leading to enhanced and sustained signaling at postsynaptic receptors. This dual enhancement is believed to be key to its efficacy in treating conditions like major depressive disorder and fibromyalgia.[9]

Figure 1: Milnacipran's dual inhibition at the synapse.

Experimental Protocol: Competitive Radioligand Binding Assay for NET and SERT

To ensure trustworthiness and provide actionable insights, this section details a gold-standard protocol for determining the binding affinity (Kᵢ) of a test compound like milnacipran for human NET and SERT. Radioligand binding assays are robust, sensitive, and foundational for characterizing drug-transporter interactions.[10]

Principle & Causality

This is a competitive binding assay. A constant, low concentration of a high-affinity radioligand (which binds specifically to the transporter) is co-incubated with varying concentrations of an unlabeled test compound (e.g., milnacipran). The test compound competes for the same binding site. By measuring the displacement of the radioligand at different concentrations of the test compound, we can determine the test compound's affinity for the transporter. The choice of a radioligand with high specific activity and low non-specific binding is critical for a sensitive and reliable assay.[11]

Materials & Reagents

-

Transporter Source: Cell membranes from HEK293 cells stably transfected with human NET (hNET) or human SERT (hSERT).

-

Radioligands:

-

For hNET: [³H]Nisoxetine (Kᴅ ≈ 2.9 nM).[12]

-

For hSERT: [³H]Citalopram or [³H]Paroxetine.

-

-

Test Compound: Milnacipran hydrochloride, dissolved in assay buffer to create a stock solution for serial dilutions.

-

Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing 120 mM NaCl and 5 mM KCl.

-

Non-Specific Binding Control:

-

For hNET: 1 µM Desipramine.[12]

-

For hSERT: 10 µM Fluoxetine.

-

-

Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B) presoaked in polyethylenimine (PEI) to reduce non-specific binding.

-

Detection: Liquid scintillation counter and scintillation cocktail.

Step-by-Step Methodology

-

Membrane Preparation: Thaw frozen hNET or hSERT cell membrane aliquots on ice and dilute to the desired concentration (e.g., 10-20 µg protein per well) in ice-cold assay buffer. Homogenize briefly.

-

Assay Plate Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Radioligand + Assay Buffer.

-

Non-Specific Binding (NSB): Radioligand + High concentration of unlabeled control ligand (e.g., Desipramine for NET).

-

Test Compound: Radioligand + Serial dilutions of milnacipran (e.g., 10 concentrations covering a 5-log range).

-

-

Incubation: Add the diluted membrane preparation to all wells. The final volume should be consistent (e.g., 250 µL). Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium (e.g., 120 minutes).[12]

-

Termination & Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. Wash the filters immediately with ice-cold assay buffer (e.g., 3 x 4 mL) to separate bound from free radioligand.

-

Quantification: Place the filters into scintillation vials, add scintillation cocktail, and allow to equilibrate. Measure the radioactivity (in counts per minute, CPM) for each filter using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of milnacipran.

-

Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of milnacipran that inhibits 50% of specific radioligand binding).

-

Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) Where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the transporter.

-

Figure 2: Experimental workflow for a competitive radioligand binding assay.

Conclusion and Field Insights

Milnacipran's pharmacological profile is defined by its relatively balanced inhibition of both serotonin and norepinephrine transporters. This contrasts with other SNRIs like venlafaxine and duloxetine, which exhibit a clear preference for SERT.[3] The in vitro data, derived from robust methodologies such as competitive binding and uptake inhibition assays, consistently place milnacipran as a potent dual-acting agent.

For drug development professionals, milnacipran serves as a key example of how subtle differences in transporter selectivity can lead to a distinct clinical profile. The near-equipotency at SERT and NET suggests that both neurotransmitter systems are modulated simultaneously across its therapeutic dose range. This balanced action may contribute to its efficacy profile, particularly in conditions like fibromyalgia where both serotonergic and noradrenergic pathways are implicated in pain modulation.[9] The discrepancy sometimes observed between binding affinity and functional uptake inhibition highlights a critical consideration in preclinical characterization: a comprehensive assessment requires both types of assays to form a complete picture of a compound's interaction with its targets.

References

-

Lambert, O., & Bourin, M. (2007). Milnacipran: a unique antidepressant?. Journal of psychiatry & neuroscience : JPN, 32(6), 454–455. [Link]

-

Kyle, J. A., & Dugan, B. D. (2009). Milnacipran (Savella), a Treatment Option for Fibromyalgia. P & T : a peer-reviewed journal for formulary management, 34(10), 548–558. [Link]

-

Puozzo, C., Panconi, E., & Deprez, D. (2002). Pharmacology and pharmacokinetics of milnacipran. International clinical psychopharmacology, 17 Suppl 1, S25–S35. [Link]

-

Rao, S. G. (2009). Milnacipran, a serotonin and norepinephrine reuptake inhibitor: a novel treatment for fibromyalgia. Expert opinion on investigational drugs, 18(7), 1021–1032. [Link]

-

Delini-Stula, A. (2000). Milnacipran: an antidepressant with dual selectivity of action on noradrenaline and serotonin uptake. Human psychopharmacology, 15(4), 255–260. [Link]

-

Vaishnavi, S. N., Nemeroff, C. B., Plott, S. J., Rao, S. G., Kranzler, J., & Owens, M. J. (2004). Milnacipran: A comparative analysis of human monoamine uptake and transporter binding affinity. Biological Psychiatry, 55(3), 320–322. [Link]

-

Vaishnavi, S. N., Nemeroff, C. B., Plott, S. J., Rao, S. G., Kranzler, J., & Owens, M. J. (2004). Milnacipran: a comparative analysis of human monoamine uptake and transporter binding affinity. Biological psychiatry, 55(3), 320–322. [Link]

-

Delini-Stula, A. (2000). Milnacipran: An antidepressant with dual selectivity of action on noradrenaline and serotonin uptake. Human Psychopharmacology: Clinical and Experimental, 15(4), 255-260. [Link]

-

R Discovery. (n.d.). How does Milnacipran Hydrochloride exert its therapeutic effects at the molecular and cellular levels? R Discovery. [Link]

-

Richards, K. L. (2010). Milnacipran. In The Essence of Analgesia and Analgesics (pp. 357-359). Cambridge University Press. [Link]

-

Nogami, A., Takano, A., Arakawa, R., Ichimiya, T., Takahashi, H., & Ito, H. (2013). Occupancy of serotonin and norepinephrine transporter by milnacipran in patients with major depressive disorder: a positron emission tomography study with [11C]DASB and (S,S)-[18F]FMeNER-D2. Psychopharmacology, 226(1), 163–171. [Link]

-

Patsnap. (2024). What is the mechanism of Milnacipran Hydrochloride? Patsnap Synapse. [Link]

-

Puozzo, C., Panconi, E., & Deprez, D. (2002). Pharmacology and Pharmacokinetics of milnacipran. International Clinical Psychopharmacology, 17(Suppl 1), S25-35. [Link]

-

Owen, R. T. (2009). Milnacipran: A Selective Serotonin and Norepinephrine Dual Reuptake Inhibitor for the Management of Fibromyalgia. Drugs of today (Barcelona, Spain : 1998), 45(9), 653–661. [Link]

-

Sitte, H. H., & Freissmuth, M. (2015). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Current protocols in pharmacology, 68, 1.18.1–1.18.17. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]

-

Eurofins Discovery. (n.d.). NET Human Norepinephrine Transporter Binding Antagonist Radioligand LeadHunter Assay. [Link]

Sources

- 1. Pharmacology and pharmacokinetics of milnacipran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Milnacipran: A Selective Serotonin and Norepinephrine Dual Reuptake Inhibitor for the Management of Fibromyalgia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Milnacipran: a unique antidepressant? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Milnacipran: a comparative analysis of human monoamine uptake and transporter binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. openaccessjournals.com [openaccessjournals.com]

- 8. What is the mechanism of Milnacipran Hydrochloride? [synapse.patsnap.com]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. revvity.com [revvity.com]

- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

Introduction: Elucidating the Molecular Interactions of Milnacipran

An In-Depth Technical Guide to the In Vitro Characterization of Milnacipran's Binding Affinity

Milnacipran is a pharmacologically significant agent belonging to the serotonin-norepinephrine reuptake inhibitor (SNRI) class of antidepressants.[1][2] Approved for the management of major depressive disorder and fibromyalgia, its therapeutic efficacy is rooted in its ability to modulate the levels of two key neurotransmitters in the synaptic cleft.[3][4] Unlike other drugs in its class, milnacipran exhibits a distinct and relatively balanced inhibitory profile against both the serotonin transporter (SERT) and the norepinephrine transporter (NET).[1][5]

This guide provides a comprehensive technical framework for the in vitro characterization of milnacipran's binding affinity. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental design, the principles of data interpretation, and the establishment of self-validating assays. The objective is to equip researchers with the foundational knowledge and practical methodology required to precisely quantify the interaction of milnacipran with its primary molecular targets.

Part 1: Foundational Principles of Transporter Binding Assays

The characterization of a ligand's interaction with its target protein is fundamental to pharmacology. For transporters like SERT and NET, this is typically achieved through competitive radioligand binding assays. These assays operate on the principle of measuring the ability of an unlabeled compound (the "competitor," in this case, milnacipran) to displace a radioactive ligand ("radioligand") that is known to bind to the target with high affinity and specificity.

The data generated from these experiments are used to derive several key quantitative parameters:

-

IC₅₀ (Half-maximal Inhibitory Concentration): This is the concentration of the competing ligand (milnacipran) required to displace 50% of the specifically bound radioligand.[6] It is an operational parameter that is dependent on the specific assay conditions.

-

Kᵢ (Inhibition Constant): The Kᵢ represents the binding affinity of the competing ligand for the target. It is a more absolute measure than the IC₅₀ because it is calculated by correcting for the concentration and affinity of the radioligand used in the assay via the Cheng-Prusoff equation.[6] A lower Kᵢ value signifies a higher binding affinity.

-

Kₑ (Equilibrium Dissociation Constant): This constant represents the concentration of a radioligand at which 50% of the receptors are occupied at equilibrium.[7] It is determined through saturation binding experiments and is a prerequisite for accurately calculating the Kᵢ value.

-

Bₘₐₓ (Maximum Receptor Density): Also determined from saturation experiments, Bₘₐₓ reflects the total concentration of binding sites (receptors) in the tissue or cell membrane preparation.[7]

Part 2: The Core Experimental Workflow: A Competitive Radioligand Binding Assay

The following section details a robust, field-proven methodology for determining the binding affinity of milnacipran for the human serotonin and norepinephrine transporters.

Logical Flow of the Competitive Binding Assay

Caption: High-level workflow for determining milnacipran's binding affinity.

Detailed Step-by-Step Experimental Protocol

Objective: To determine the Kᵢ values of milnacipran for the human serotonin transporter (hSERT) and human norepinephrine transporter (hNET).

1. Preparation of Biological Material (Membranes)

-

Rationale: A consistent and well-characterized source of the target transporter is critical for reproducible results. Stably transfected cell lines provide a high density of the human transporter, minimizing interference from other proteins.

-

Procedure:

-

Culture human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing either hSERT or hNET.[4][8][9]

-

Harvest cells and homogenize them in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, protease inhibitors).[10]

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[10]

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose), determine the protein concentration (e.g., via BCA assay), and store aliquots at -80°C until use.[10]

-

2. Reagent Preparation

-

Rationale: Accurate and precise reagent preparation is paramount. The choice of radioligand is based on its high affinity and selectivity for the target transporter.

-

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[6]

-

Radioligands:

-

For hSERT: [³H]-Citalopram or [³H]-Paroxetine at a final concentration near its Kₑ value.

-

For hNET: [³H]-Nisoxetine at a final concentration near its Kₑ value.[11]

-

-

Test Compound: Prepare a 10 mM stock of milnacipran in an appropriate solvent (e.g., DMSO) and perform serial dilutions in assay buffer to create a range of concentrations (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

-

Non-specific Binding (NSB) Control: A high concentration of a selective inhibitor to saturate all specific binding sites.

-

For hSERT: 10 µM Fluoxetine or Paroxetine.[6]

-

For hNET: 10 µM Desipramine or Nisoxetine.

-

-

3. Assay Incubation

-

Rationale: The incubation step allows the binding reaction to reach equilibrium. A 96-well plate format is used for efficiency.

-

Procedure (in a 96-well plate):

-

Total Binding Wells: Add 150 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of radioligand solution.[10]

-

Non-specific Binding (NSB) Wells: Add 150 µL of membrane preparation, 50 µL of the NSB control compound, and 50 µL of radioligand solution.

-

Test Compound Wells: Add 150 µL of membrane preparation, 50 µL of the corresponding milnacipran dilution, and 50 µL of radioligand solution.[10]

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) with gentle agitation to ensure equilibrium is reached.[10]

-

4. Separation and Quantification

-

Rationale: The bound radioligand must be rapidly separated from the free (unbound) radioligand to accurately measure binding. Vacuum filtration is the standard method.

-

Procedure:

-

Pre-soak a glass fiber filter plate (e.g., GF/C) with 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the positively charged radioligand to the negatively charged filter.

-

Terminate the incubation by rapidly filtering the contents of the 96-well plate through the filter plate using a cell harvester.[10]

-

Immediately wash the filters multiple times with ice-cold wash buffer (e.g., assay buffer) to remove all unbound radioligand.[10]

-

Dry the filter plate completely.

-

Add a scintillation cocktail to each well and count the retained radioactivity using a liquid scintillation counter (e.g., a MicroBeta counter). The output will be in Counts Per Minute (CPM).[10]

-

Alternative Method: Scintillation Proximity Assay (SPA)

For high-throughput screening, the Scintillation Proximity Assay (SPA) offers a homogeneous (no-wash) alternative.[12][13] In this method, cell membranes are coupled to microscopic beads containing a scintillant.[14][15] Only radioligands that bind to the membranes are close enough to the scintillant to generate a light signal, which can be read on a suitable detector.[16] This eliminates the need for the filtration and washing steps.

Part 3: Data Analysis and Interpretation

Rigorous data analysis transforms raw counts into meaningful affinity constants.

Data Analysis Workflow

Caption: Stepwise process for analyzing competitive binding assay data.

1. Calculate Specific Binding: For each concentration of milnacipran, subtract the average CPM from the NSB wells from the CPM of the test wells.

-

Formula: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)[6]

2. Generate Competition Curve & Determine IC₅₀: Convert the specific binding CPM values to a percentage, where 100% is the specific binding in the absence of milnacipran. Plot this percentage against the logarithm of the milnacipran concentration. Use a non-linear regression software (e.g., Prism) to fit a sigmoidal dose-response curve to the data and derive the IC₅₀ value.[6]

3. Calculate Kᵢ using the Cheng-Prusoff Equation: This equation corrects the IC₅₀ for the influence of the radioligand.

-

Formula: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ))[6]

-

Where [L] is the molar concentration of the radioligand used in the assay.

-

Where Kₑ is the equilibrium dissociation constant of the radioligand for the transporter, which must be determined in separate saturation binding experiments.

-

Part 4: Quantitative Binding Profile of Milnacipran

Numerous studies have characterized the binding affinity of milnacipran. The data consistently demonstrate its dual inhibitory action. It is distinguished from other SNRIs, such as venlafaxine and duloxetine, by its more balanced affinity for both SERT and NET.[1]

Table 1: Comparative In Vitro Binding Affinities (Kᵢ, nM) for Human Monoamine Transporters

| Compound | hSERT (Kᵢ, nM) | hNET (Kᵢ, nM) | Selectivity Ratio (NET Kᵢ / SERT Kᵢ) |

| Milnacipran | 123 | 200 | 1.6 |

| Duloxetine | 0.8 | 7.5 | 9.4 |

| Venlafaxine | 82 | 2483 | 30.3 |

Data synthesized from Koch et al., as cited in Montgomery (2008).[1]

This table clearly illustrates that while duloxetine is significantly more potent and selective for SERT, and venlafaxine is markedly more selective for SERT, milnacipran possesses a potency ratio close to 1, indicating a balanced effect on both serotonin and norepinephrine transporters at a given dose.[1] Some studies even report a slight preference for NET over SERT in uptake inhibition assays.[3][17]

Conclusion

The in vitro characterization of milnacipran's binding affinity through competitive radioligand assays is a cornerstone of its pharmacological profiling. The methodologies described herein provide a robust and reproducible means to quantify its interaction with the serotonin and norepinephrine transporters. The resulting data confirm that milnacipran is a dual reuptake inhibitor with a uniquely balanced affinity profile for SERT and NET.[1] This balanced action is central to its therapeutic mechanism and distinguishes it from other agents in the SNRI class. While these in vitro techniques are indispensable for determining molecular affinity, they serve as the foundation for further in vivo and clinical studies that explore the full therapeutic and physiological impact of the drug.[18]

References

-

Montgomery, S. (2008). Milnacipran: a unique antidepressant?. Neuroscience & Biobehavioral Reviews, 32(Suppl 1), S2-S8. [Link]

-

Vaishnavi, S. N., Nemeroff, C. B., Plott, S. J., Rao, S. G., Kranzler, J., & Owens, M. J. (2004). Milnacipran: a comparative analysis of human monoamine uptake and transporter binding affinity. Biological Psychiatry, 55(3), 320–322. [Link]

-

Owen, R. T. (2009). Milnacipran: A Selective Serotonin and Norepinephrine Dual Reuptake Inhibitor for the Management of Fibromyalgia. Drugs of Today, 45(7), 499. [Link]

-

Vaishnavi, S. N., et al. (2004). Milnacipran: A comparative analysis of human monoamine uptake and transporter binding affinity. ResearchGate. [Link]

-

Páleníček, T., et al. (2023). Systemic and Brain Pharmacokinetics of Milnacipran in Mice: Comparison of Intraperitoneal and Intravenous Administration. Pharmaceutics, 15(12), 2739. [Link]

-

Saha, K., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Neuroscience Methods, 299, 1-8. [Link]

-

Sitte, H. H., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(10), 1478–1489. [Link]

-

Takano, A., et al. (2013). SERT and NET occupancy by venlafaxine and milnacipran in nonhuman primates: a PET study. Psychopharmacology, 226(1), 147–153. [Link]

-

Andersen, J., et al. (2011). Interaction of Antidepressants with the Serotonin and Norepinephrine Transporters: MUTATIONAL STUDIES OF THE S1 SUBSTRATE BINDING POCKET. Journal of Biological Chemistry, 286(50), 43196–43205. [Link]

-

Wikipedia. (n.d.). Scintillation proximity assay. Wikipedia. [Link]

-

PubChem. (n.d.). Milnacipran. National Center for Biotechnology Information. [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

-

Wu, S., & Liu, B. (2005). Application of scintillation proximity assay in drug discovery. BioDrugs, 19(6), 383–392. [Link]

-

Turku PET Centre. (2013). Bmax and KD. Turku PET Centre. [Link]

-

Andersen, J., et al. (2014). Molecular determinants for selective recognition of antidepressants in the human serotonin and norepinephrine transporters. Proceedings of the National Academy of Sciences, 111(16), E1636–E1645. [Link]

-

Puigdellívol, M., et al. (1994). Autoradiographic characterization of binding sites for [3H]milnacipran, a new antidepressant drug, and their relationship to the serotonin transporter in rat brain. Neuropharmacology, 33(12), 1549–1560. [Link]

-

Bymaster, F. P., et al. (2001). Pharmacology and pharmacokinetics of milnacipran. International Clinical Psychopharmacology, 16(Suppl 2), S1-S11. [Link]

-

Bio-protocol. (2024). Scintillation proximity assay. What it is, how it works and what it is used for. YouTube. [Link]

Sources

- 1. Milnacipran: a unique antidepressant? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Milnacipran | C15H22N2O | CID 65833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Milnacipran: A Selective Serotonin and Norepinephrine Dual Reuptake Inhibitor for the Management of Fibromyalgia - PMC [pmc.ncbi.nlm.nih.gov]